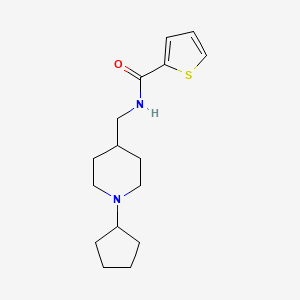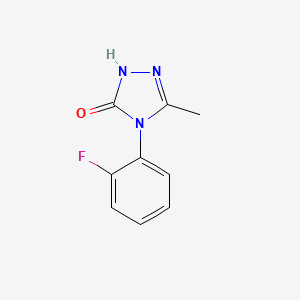
4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a 2-fluorophenyl group and a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2-fluorophenyl group with a 1,2,4-triazole precursor. The methyl group could be introduced in a subsequent step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, a phenyl ring, and a fluorine atom attached to the phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,2,4-triazole ring, the fluorine atom, and the methyl group. The 1,2,4-triazole ring is a site of potential nucleophilic attack, while the fluorine atom is an electron-withdrawing group that could influence the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s polarity and potentially its boiling point .Applications De Recherche Scientifique
Molecular Interaction and Structural Analysis
Research by Kane et al. (1995) on 1,2,4-triazole derivatives, including those with 2-fluorophenyl substituents, revealed insights into long-range fluorine-proton coupling. These studies, employing techniques such as X-ray analysis and NOE difference spectroscopy, have implications for understanding molecular interactions and structural elucidation in chemical compounds (Kane, Dalton, StaegerMichael, & Huber, 1995).
Development of Phthalocyanines
Kahveci et al. (2007) demonstrated the synthesis of novel phthalocyanines using a derivative similar to 4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. These compounds, characterized by their solubility and spectral properties, highlight the potential of fluoro-triazole derivatives in developing new materials for electronic and photonic applications (Kahveci, Özil, Kantar, Şaşmaz, Işık, & Köysal, 2007).
Antitumor and Antimicrobial Properties
A range of studies have explored the antitumor and antimicrobial potentials of 1,2,4-triazole derivatives. Hutchinson et al. (2001) synthesized mono- and difluorinated benzothiazoles, demonstrating potent cytotoxicity against specific cancer cell lines, suggesting potential therapeutic applications for similar compounds (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001). Additionally, Desabattina et al. (2014) reported on the antimicrobial efficacy of 1,2,4-triazole derivatives, emphasizing the role of halogen substituents in enhancing antimicrobial activity (Desabattina, Aluru, Narasimha, Dharmapuri, & Rao, 2014).
Luminescence Sensing
A study by Wang et al. (2016) on lanthanide metal–organic frameworks (MOFs) utilizing triazole-containing ligands illustrates the application of fluoro-triazole derivatives in sensing and detection. These MOFs show promise for luminescence sensing of metal ions and nitroaromatic compounds, indicating the potential for environmental monitoring and safety applications (Wang, Sun, Hao, Yan, & Liang, 2016).
Synthesis and Characterization of Schiff Bases
Kumar et al. (2013) focused on synthesizing new Schiff bases from 1,2,4-triazole derivatives, evaluating their antiproliferative effect against various cancer cell lines. This research underscores the significance of fluorinated triazole derivatives in developing potential anticancer agents (Kumar, Mohana, & Mallesha, 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c1-6-11-12-9(14)13(6)8-5-3-2-4-7(8)10/h2-5H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDGPRHWFGUMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N1C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide](/img/structure/B2668184.png)



![Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2668191.png)
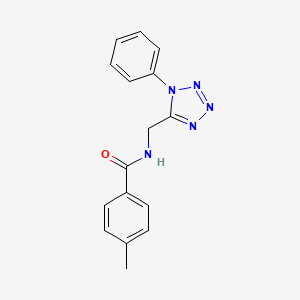

![2-{4-[2-(Methylsulfanyl)pyridine-4-carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2668197.png)
![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2668199.png)
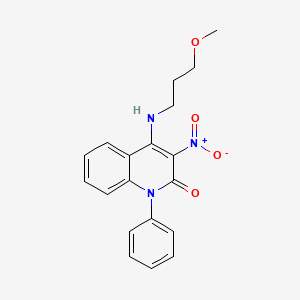
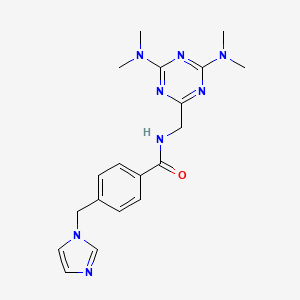
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2668204.png)
![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide](/img/structure/B2668205.png)
